An In-depth Technical Guide to 4-Hydroxyglucobrassicin: Molecular Structure, Chemical Properties, and Biological Significance
An In-depth Technical Guide to 4-Hydroxyglucobrassicin: Molecular Structure, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Hydroxyglucobrassicin, an indole glucosinolate predominantly found in cruciferous vegetables of the Brassica genus, stands as a molecule of significant interest in the fields of phytochemistry, nutritional science, and pharmacology. Upon enzymatic hydrolysis, it gives rise to a cascade of bioactive compounds, most notably indole-3-carbinol (I3C) and its subsequent condensation products, such as 3,3'-diindolylmethane (DIM). These derivatives are potent modulators of critical cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, and have demonstrated compelling anti-cancer properties in preclinical studies. This technical guide provides a comprehensive exploration of the molecular architecture and chemical attributes of 4-hydroxyglucobrassicin. It further delineates its biosynthetic origins, degradation pathways, and the established methodologies for its extraction, purification, and characterization. A central focus is placed on the biological activities of its breakdown products, offering insights into their mechanisms of action and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the multifaceted roles of this intriguing natural product.
Molecular Structure and Chemical Identity
4-Hydroxyglucobrassicin is a complex glycoside containing a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-hydroxylated indole side chain. Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[1].
The presence of the hydroxyl group at the 4-position of the indole ring distinguishes it from its parent compound, glucobrassicin, and influences its chemical reactivity and the biological properties of its degradation products.
| Identifier | Value | Source |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | PubChem[1] |
| Molecular Formula | C16H20N2O10S2 | PubChem[1] |
| Molecular Weight | 464.5 g/mol | PubChem |
| CAS Number | 83327-20-2 | PubChem[1] |
| SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3CO)O)O">C@@HO | PubChem |
| Synonyms | 4-hydroxyindol-3-ylmethylglucosinolate, 4-OH-Glucobrassicin | PubChem[1] |
Physicochemical Properties
The physicochemical characteristics of 4-hydroxyglucobrassicin are crucial for its extraction, analysis, and understanding its behavior in biological systems.
| Property | Description | References |
| Solubility | Soluble in polar solvents such as methanol, ethanol, and water. Also reported to be soluble in DMSO, pyridine, and acetone. | ChemFaces, BioCrick |
| Stability | As an indole glucosinolate, 4-hydroxyglucobrassicin is susceptible to thermal degradation, particularly at temperatures above 100°C. It is also unstable in alkaline solutions, which can lead to oxidation and the formation of dark-colored products. | ResearchGate[2] |
| pKa | Specific pKa values are not readily available in the literature; however, the presence of a sulfate group suggests it is an acidic compound. | General Chemical Principles |
Biosynthesis of 4-Hydroxyglucobrassicin
The biosynthesis of 4-hydroxyglucobrassicin is a multi-step enzymatic process that originates from the amino acid tryptophan. This pathway is a branch of the broader indole glucosinolate biosynthesis pathway.
The initial steps involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3[3]. Subsequently, CYP83B1 catalyzes the oxidation of IAOx[3]. A series of reactions involving glutathione S-transferases (GSTs) and a C-S lyase lead to the formation of a thiohydroximate intermediate. This intermediate is then glucosylated and subsequently sulfated to yield glucobrassicin (indol-3-ylmethyl glucosinolate)[4]. The final and key step in the formation of 4-hydroxyglucobrassicin is the hydroxylation of the indole ring of glucobrassicin at the 4-position, a reaction catalyzed by the cytochrome P450 monooxygenase CYP81F2[5][6][7].
Degradation of 4-Hydroxyglucobrassicin
The biological activity of 4-hydroxyglucobrassicin is primarily attributed to its degradation products. This degradation can be initiated by the enzyme myrosinase or through thermal processes.
Enzymatic Degradation by Myrosinase
In plant tissues, 4-hydroxyglucobrassicin is physically separated from the enzyme myrosinase. Upon tissue damage, such as chewing or cutting, myrosinase comes into contact with the glucosinolate, initiating its hydrolysis.
The enzymatic action of myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone[8]. This aglycone spontaneously rearranges to form the highly reactive 4-hydroxy-3-indolylmethyl isothiocyanate. Due to its instability, this isothiocyanate has not been directly detected and is believed to rapidly hydrolyze to form indole-3-carbinol (I3C) and a thiocyanate ion[8][9].
Thermal Degradation
Heating of cruciferous vegetables can also lead to the degradation of 4-hydroxyglucobrassicin, even in the absence of active myrosinase. Indole glucosinolates are generally more susceptible to thermal degradation than their aliphatic counterparts[2]. Thermal degradation at 140°C has been shown to produce dark-colored products, suggestive of oxidation and the formation of "melanine-type" polymers[10].
Experimental Protocols
Extraction and Purification of 4-Hydroxyglucobrassicin
This protocol is a synthesized methodology based on established procedures for glucosinolate extraction and purification.
Materials:
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Freeze-dried and ground plant material (e.g., Brassica seeds or leaves)
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70% (v/v) Methanol
-
DEAE-Sephadex A-25 or a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge
-
Purified Arylsulfatase solution
-
Ultrapure water
-
HPLC or LC-MS/MS system
Procedure:
-
Extraction: a. Weigh 100-200 mg of freeze-dried plant material into a centrifuge tube. b. To inactivate endogenous myrosinase, heat the sample at 75°C for 1 minute. c. Add 2 mL of pre-heated 70% methanol and vortex vigorously. d. Incubate at 75°C for 10 minutes, with intermittent vortexing. e. Centrifuge at 3,000 x g for 10 minutes and collect the supernatant. f. Repeat the extraction on the pellet with an additional 1.5 mL of 70% methanol and combine the supernatants.
-
Purification via Anion Exchange Chromatography: a. Apply the combined supernatant to a pre-equilibrated DEAE-Sephadex A-25 column or a WAX SPE cartridge. b. Wash the column with water to remove neutral and cationic impurities. c. For analysis of intact glucosinolates, elute with a suitable salt solution (e.g., potassium sulfate). For analysis of desulfoglucosinolates, proceed to the next step.
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On-Column Desulfation (for HPLC analysis): a. Apply a purified arylsulfatase solution to the column and incubate overnight at room temperature. This removes the sulfate group, which improves chromatographic separation. b. Elute the desulfated 4-hydroxyglucobrassicin with ultrapure water.
-
Analysis: a. The purified extract can be analyzed by HPLC with UV detection or by LC-MS/MS for more sensitive and specific quantification[11].
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of purified 4-hydroxyglucobrassicin.
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which can help determine the stereochemistry.
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The interpretation of these spectra allows for the complete assignment of the molecular structure of 4-hydroxyglucobrassicin.
Biological Activity of Degradation Products
The primary biological significance of 4-hydroxyglucobrassicin lies in the activities of its degradation products, I3C and DIM. These compounds have been extensively studied for their anti-cancer properties.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
Both I3C and DIM are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor[12][13][14][15].
Upon entering the cell, I3C and DIM bind to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. The activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their increased transcription[14][16]. The induction of these phase I and phase II detoxification enzymes can alter the metabolism of carcinogens and hormones.
Anti-Cancer Effects
The degradation products of 4-hydroxyglucobrassicin exert anti-cancer effects through multiple mechanisms:
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Induction of Apoptosis: I3C and DIM have been shown to induce programmed cell death in various cancer cell lines.
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Cell Cycle Arrest: These compounds can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
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Modulation of Estrogen Metabolism: DIM, in particular, can influence estrogen metabolism, which is relevant for hormone-dependent cancers such as breast cancer.
Conclusion
4-Hydroxyglucobrassicin is a pivotal indole glucosinolate whose significance is realized through its degradation to bioactive indoles. A thorough understanding of its molecular structure, chemical properties, biosynthesis, and degradation is essential for harnessing its therapeutic potential. The established analytical methodologies provide the necessary tools for its accurate quantification and further investigation. The compelling evidence of the anti-cancer activities of its breakdown products, particularly through the modulation of the AhR signaling pathway, positions 4-hydroxyglucobrassicin and its derivatives as promising candidates for further research in cancer chemoprevention and therapy. This guide serves as a comprehensive resource to facilitate and inspire future explorations into this remarkable natural compound.
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